N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Description
Imidazo[1,2-b]pyridazine compounds are a class of molecules that have been studied for their potential therapeutic applications . They have been identified as inhibitors of IL-17A, a cytokine involved in inflammatory responses . These compounds could potentially be used in the treatment of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Synthesis Analysis
While specific synthesis methods for “N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide” were not found, imidazo[1,2-b]pyridazine compounds are generally synthesized through a series of chemical reactions . The exact methods can vary depending on the specific substitutions at different positions on the imidazo[1,2-b]pyridazine ring .Molecular Structure Analysis
The imidazo[1,2-b]pyridazine moiety is a privileged structure in medicinal chemistry . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 can dictate kinase selectivity and potency .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-b]pyridazine compounds can vary widely depending on the specific substitutions on the ring . These reactions can influence the compound’s biological activity and selectivity for different targets .Physical and Chemical Properties Analysis
The pyridazine ring, a component of the imidazo[1,2-b]pyridazine structure, has unique physicochemical properties . It has weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties can contribute to its interactions with biological targets .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2/c15-14(16)22-10-3-1-2-9(8-10)18-13(21)11-4-5-12-17-6-7-20(12)19-11/h1-8,14H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAHTNZBJJVKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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